N1-(6-methoxypyrimidin-4-yl)ethane-1,2-diamine
Description
N1-(6-Methoxypyrimidin-4-yl)ethane-1,2-diamine is a secondary amine featuring a pyrimidine ring substituted with a methoxy group at the 6-position and an ethane-1,2-diamine chain at the 4-position. Its structure combines aromatic heterocyclic properties with aliphatic amine functionality, making it a candidate for applications in medicinal chemistry or materials science.
Properties
Molecular Formula |
C7H12N4O |
|---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
N'-(6-methoxypyrimidin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C7H12N4O/c1-12-7-4-6(9-3-2-8)10-5-11-7/h4-5H,2-3,8H2,1H3,(H,9,10,11) |
InChI Key |
JWVARELQBLQEOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC(=C1)NCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(6-methoxypyrimidin-4-yl)ethane-1,2-diamine typically involves the reaction of 6-methoxypyrimidine-4-carbaldehyde with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. Continuous flow synthesis methods could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N1-(6-methoxypyrimidin-4-yl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with various alkyl or aryl groups attached to the amino groups.
Scientific Research Applications
N1-(6-methoxypyrimidin-4-yl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Mechanism of Action
The mechanism of action of N1-(6-methoxypyrimidin-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The compound’s structure allows it to form hydrogen bonds and other interactions with amino acid residues in the enzyme, thereby inhibiting its activity. This mechanism is similar to that of other pyrimidine derivatives used in medicinal chemistry .
Comparison with Similar Compounds
N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine (CQA)
- Structure: Features a quinoline core with a chlorine substituent at the 7-position and an ethane-1,2-diamine chain at the 4-position.
- Synthesis: Prepared via nucleophilic substitution between 4,7-dichloroquinoline and ethylenediamine at elevated temperatures .
- Applications : A key intermediate in antimalarial drugs (e.g., hydroxychloroquine) and tested for antiplasmodial activity against Plasmodium falciparum .
- Key Difference: The quinoline ring (vs. pyrimidine) and chlorine substituent confer distinct electronic and steric properties, enhancing binding to heme in malaria parasites .
N1,N1-Diethyl-N2-(2-isopropyl-6-methyl-4-pyrimidinyl)-1,2-ethanediamine
N1-(Pyridin-4-ylmethyl)ethane-1,2-diamine (PY)
- Structure : Pyridine ring linked to ethane-1,2-diamine via a methyl group.
- Applications : Integrated into pH-sensitive probes (e.g., IR-PY) for tumor imaging and photothermal therapy .
- Key Difference : Pyridine’s electron-withdrawing nature contrasts with the electron-donating methoxy group on pyrimidine, altering pH-responsive behavior .
N1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diamine Derivatives
- Structure : Benzimidazole core with ethane-1,2-diamine substituents.
- Applications : Modified into thiourea/urea derivatives for unspecified bioactivity .
- Key Difference : Benzimidazole’s fused aromatic system may enhance DNA intercalation, diverging from pyrimidine-based mechanisms .
Comparative Data Table
Research Findings and Trends
- Antimalarial Activity: CQA’s efficacy against Plasmodium falciparum is well-documented, leveraging the quinoline-chlorine interaction for heme binding .
- Electronic Effects : Methoxy groups on pyrimidine (electron-donating) may enhance nucleophilic reactivity compared to chlorine (electron-withdrawing) in CQA, influencing drug-target interactions .
- Solubility and Bioavailability : The diethylated pyrimidine compound’s higher lipophilicity suggests improved membrane permeability over primary amines like the methoxypyrimidine derivative .
- Environmental Impact: Compounds like N1-(7-chloroquinolin-4-yl)ethane-1,2-diamine derivatives are noted for low environmental toxicity, a critical consideration absent in data for the methoxypyrimidine analogue .
Biological Activity
N1-(6-methoxypyrimidin-4-yl)ethane-1,2-diamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a pyrimidine ring substituted with a methoxy group and an ethane-1,2-diamine moiety, which may confer diverse biological properties. This article aims to explore the biological activity of this compound through a review of various studies, synthesis methods, and potential therapeutic applications.
This compound has the following chemical characteristics:
- Molecular Formula : C7H12N4O
- Molecular Weight : Approximately 172.21 g/mol
- CAS Number : 1515236-90-4
The presence of both the pyrimidine and diamine functional groups suggests potential for diverse biological activities, making it a subject of interest in pharmaceutical development.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions. A common method includes:
- Formation of the Pyrimidine Ring : Starting from appropriate precursors such as urea and aldehydes in the presence of base catalysts.
- Substitution Reactions : The introduction of the methoxy group followed by the addition of ethane-1,2-diamine to form the final product.
This synthetic pathway highlights the versatility in modifying the pyrimidine structure to optimize biological activity .
Anticancer Properties
Preliminary studies indicate that this compound may exhibit anticancer properties. Research has shown that similar pyrimidine derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines. For instance, compounds with methoxy substitutions have demonstrated enhanced activity against various cancer types by targeting specific enzymes involved in cell growth and survival pathways .
Enzyme Inhibition
This compound may interact with certain enzymes or receptors involved in disease pathways. Studies suggest that it could act as an inhibitor for enzymes such as Angiotensin Converting Enzyme (ACE), which plays a crucial role in hypertension and cardiovascular diseases. The presence of the methoxy group is believed to enhance binding affinity to these targets, potentially leading to therapeutic benefits .
Case Studies
Several case studies have explored the biological effects of related compounds:
These findings underscore the potential of pyrimidine derivatives in therapeutic applications.
Q & A
Basic: What are the established synthetic routes for N1-(6-methoxypyrimidin-4-yl)ethane-1,2-diamine, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions between a 6-methoxypyrimidin-4-amine derivative and an ethane-1,2-diamine precursor. For example:
- Step 1 : React 6-methoxy-4-chloropyrimidine with ethane-1,2-diamine under reflux in a polar aprotic solvent (e.g., DMF or THF) with a base (e.g., K₂CO₃) to facilitate substitution .
- Step 2 : Purify intermediates via column chromatography or recrystallization.
- Characterization : Confirm structure using H NMR (e.g., pyrimidine proton shifts at δ 8.2–8.5 ppm, methoxy group at δ 3.8–4.0 ppm) and C NMR (pyrimidine carbons at δ 150–160 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight .
Basic: What spectroscopic techniques are critical for verifying the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks. For example, the ethane-1,2-diamine chain shows resonances at δ 2.5–3.5 ppm (NH₂ and CH₂ groups) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular ion peaks (e.g., [M+H]), while HRMS ensures exact mass matches theoretical values (e.g., C₇H₁₁N₄O: 179.0934 Da) .
- Elemental Analysis : Combustion analysis verifies C, H, N, and O content within ±0.4% of theoretical values .
Basic: How is the compound screened for potential biological activity in academic research?
Methodological Answer:
- Anticancer Assays : Evaluate cytotoxicity using MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7). Compare IC₅₀ values with structurally related compounds like chloroquine derivatives (e.g., IC₅₀ = 10 μM in some studies) .
- Antimicrobial Testing : Use broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria or fungi .
- Enzyme Inhibition : Assess binding to targets like nitric oxide synthase (NOS) via fluorescence-based assays or radiolabeled substrates .
Advanced: How can computational modeling predict the interaction of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Use software (e.g., AutoDock Vina) to dock the compound into active sites of proteins (e.g., NOS or kinase domains). Prioritize poses with hydrogen bonds to pyrimidine N atoms or methoxy oxygen .
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories. Analyze root-mean-square deviation (RMSD) to confirm stable interactions .
- Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent effects (e.g., methoxy position) with bioactivity data from analogs to guide optimization .
Advanced: What strategies are employed to study its coordination chemistry with transition metals?
Methodological Answer:
- Complex Synthesis : React the compound with metal salts (e.g., PtCl₂ or CuCl₂) in ethanol/water at 60°C. Monitor via UV-Vis for ligand-to-metal charge transfer bands (e.g., λmax = 300–400 nm) .
- Spectroscopic Analysis : Use H NMR to observe paramagnetic shifts in the presence of Cu²⁺. ESI-MS identifies [M+Pt−2Cl]⁺ or [M+Cu]²⁺ adducts .
- Catalytic/Nuclease Activity : Test metal complexes for DNA cleavage via agarose gel electrophoresis or oxidation of organic substrates (e.g., ascorbate oxidation monitored by UV-Vis) .
Advanced: How can structure-activity relationship (SAR) studies optimize its bioactivity?
Methodological Answer:
- Variation of Substituents : Synthesize analogs with modified pyrimidine groups (e.g., 6-ethoxy or 6-fluoro) or ethane-diamine chain extensions. Compare IC₅₀ values in bioassays .
- Pharmacophore Mapping : Identify critical moieties (e.g., methoxy group for hydrogen bonding, pyrimidine ring for π-π stacking) using 3D-QSAR models .
- Metabolic Stability : Assess hepatic microsome stability to prioritize derivatives with longer half-lives (e.g., t₁/₂ > 60 min) .
Advanced: What methods resolve enantiomers in derivatives of this compound during synthesis?
Methodological Answer:
- Chiral Chromatography : Use columns like Chiralpak IA with hexane/isopropanol gradients to separate enantiomers. Confirm purity via circular dichroism (CD) .
- Diastereomeric Salt Formation : React racemic mixtures with chiral acids (e.g., tartaric acid) and recrystallize to isolate enantiomers .
- Kinetic Resolution : Employ enantioselective catalysts (e.g., Ru-BINAP complexes) during key synthetic steps .
Advanced: How is the compound’s stability evaluated under physiological conditions?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24h. Monitor degradation via HPLC and identify breakdown products (e.g., pyrimidine ring hydrolysis) .
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., Td > 200°C indicates robustness) .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation kinetics using LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
